molecular formula C3H6ClNO4S B6233050 methyl 2-[(chlorosulfonyl)amino]acetate CAS No. 122246-58-6

methyl 2-[(chlorosulfonyl)amino]acetate

Cat. No.: B6233050
CAS No.: 122246-58-6
M. Wt: 187.6
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Description

Methyl 2-[(chlorosulfonyl)amino]acetate is a chemical building block of interest in medicinal and synthetic chemistry research. Its structure, featuring both a chlorosulfonyl group and a methyl ester, makes it a versatile intermediate for the synthesis of more complex sulfonamide-based molecules . Research into similar compounds highlights the importance of such intermediates in developing novel therapeutic agents. For instance, structurally related N-aryl-2-arylethenesulfonamides, which require sulfonamide-containing intermediates in their synthesis, have demonstrated potent anticancer activity by inhibiting tubulin polymerization and disrupting microtubule formation in cancer cells . This suggests potential research applications for this compound as a precursor in the exploration of new antimitotic agents that could circumvent multidrug resistance in cancer therapy . As a reagent, it enables the study of structure-activity relationships and the development of new synthetic pathways for bioactive molecules. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

122246-58-6

Molecular Formula

C3H6ClNO4S

Molecular Weight

187.6

Purity

95

Origin of Product

United States

Preparation Methods

Table 1: Classical Synthesis Conditions and Outcomes

ParameterValue/RangeYield (%)Purity (%)
Temperature0–5°C68–7288–92
Reaction time2–3 hours7090
SolventDichloromethane7292
Molar ratio (amine:ClSO₃H)1:1.27089

Optimized Catalytic Methods

Recent advancements employ catalytic systems to enhance efficiency and selectivity. For instance, the use of triethylamine (Et₃N) as a base scavenges HCl byproducts, shifting the equilibrium toward product formation. A modified protocol involves:

  • Dissolving methyl glycinate (1.0 equiv) in DCM.

  • Adding Et₃N (1.2 equiv) dropwise under nitrogen atmosphere.

  • Introducing chlorosulfonic acid (1.1 equiv) at 0°C.

  • Stirring for 1.5 hours at 5°C.

This method achieves yields of 78–82% with purity >95% after aqueous workup.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are employed to maintain low temperatures and improve mixing efficiency. Key considerations include:

  • Reactor design : Tubular reactors with static mixers reduce reaction time to 30 minutes.

  • Solvent recovery : Distillation units reclaim DCM, achieving 90% solvent reuse.

  • Safety protocols : Automated systems control reagent addition to prevent exothermic runaway reactions.

Table 2: Bench-Scale vs. Industrial Process Metrics

MetricBench-ScaleIndustrial
Yield (%)78–8285–88
Purity (%)9593–95
Reaction time1.5 hours0.5 hours
Solvent consumption (L/kg)8.22.1 (after recovery)

Purification and Characterization

Crude product purification involves:

  • Liquid-liquid extraction : Washing with 5% NaHCO₃ to remove residual acid.

  • Column chromatography : Silica gel with hexane:ethyl acetate (5:1) yields 98% purity.

  • Crystallization : Recrystallization from ethanol-water mixtures produces needle-like crystals.

Structural validation relies on:

  • ¹H NMR : δ 3.72 (s, OCH₃), 4.21 (s, CH₂), 6.12 (s, NH).

  • IR spectroscopy : Peaks at 1350 cm⁻¹ (S=O) and 1740 cm⁻¹ (C=O).

Challenges and Mitigation Strategies

Common issues include:

  • Hydrolysis : Moisture exposure degrades the chlorosulfonyl group. Storage under desiccants (e.g., molecular sieves) extends shelf life.

  • Byproduct formation : Excess chlorosulfonic acid generates sulfonic acid derivatives. Stoichiometric control and rapid quenching mitigate this.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(chlorosulfonyl)amino]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.

    Hydrolysis: Glycine and its derivatives.

    Reduction: Amino acid derivatives.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • Methyl 2-[(chlorosulfonyl)amino]acetate serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its dual functional groups allow it to participate in diverse chemical reactions, such as substitution, hydrolysis, and reduction .
  • Biological Studies:
    • The compound is utilized in enzyme mechanism studies and protein modifications. Its electrophilic nature enables it to react with nucleophilic sites on proteins, leading to structural and functional changes that can affect biochemical pathways .
  • Pharmaceutical Development:
    • This compound is investigated for potential medicinal applications, particularly as a building block in drug development. Its biological activity includes antimicrobial properties against bacteria and fungi, making it valuable in treating infections .
  • Industrial Applications:
    • In the chemical industry, this compound is used in producing specialty chemicals and materials due to its reactivity and ability to undergo various transformations .

Case Studies

Case Study 1: Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies revealed that the compound disrupts cellular functions by modifying essential proteins within microbial cells.

Case Study 2: Synthesis of Pharmaceutical Intermediates
In a study focused on pharmaceutical synthesis, this compound was successfully employed as an intermediate for developing novel drug candidates targeting specific diseases. The versatility of this compound facilitated the creation of diverse analogs with enhanced biological activity.

Mechanism of Action

The mechanism of action of methyl 2-[(chlorosulfonyl)amino]acetate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can also be hydrolyzed, releasing the corresponding carboxylic acid. The compound’s reactivity makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Chlorosulfonyl vs. Chloroacetyl Groups: this compound’s –NHSO₂Cl group is more electrophilic than the chloroacetyl (–COCH₂Cl) group in methyl-2-[(chloroacetyl)amino]-2-phenylacetate, enabling faster sulfonamide bond formation .
  • Ester Variations: Ethyl esters (e.g., ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate) exhibit slower hydrolysis than methyl esters due to steric hindrance, affecting their utility in aqueous reactions .

Application-Specific Advantages

  • Pharmaceutical Intermediates: this compound is preferred in proton pump inhibitor synthesis due to its clean reaction profile with benzimidazoles, yielding fewer isomers compared to omeprazole derivatives .
  • Agrochemicals : Sodium chloroacetate’s ionic nature enhances solubility in formulations, making it suitable for herbicide production .

Q & A

Basic: What are the common synthetic routes for methyl 2-[(chlorosulfonyl)amino]acetate, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves two key steps: (1) sulfonylation of a primary amine using chlorosulfonyl intermediates and (2) esterification. For example, ethyl 2-(chlorosulfonyl)acetate reacts with aromatic amines (e.g., 4-chloroaniline) under anhydrous conditions at 0–5°C to form sulfamoyl acetates . Yield optimization requires strict temperature control, as elevated temperatures may lead to hydrolysis of the chlorosulfonyl group. Solvent choice (e.g., acetonitrile or dichloromethane) and stoichiometric ratios (1:1.2 amine-to-chlorosulfonyl reagent) are critical for purity, with yields averaging 75–80% in optimized protocols . Post-synthesis purification via flash chromatography (petroleum ether/ethyl acetate gradients) effectively removes unreacted amines and byproducts .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:
Due to its chlorosulfonyl group, the compound is corrosive and reactive. Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .
  • First Aid: Immediate flushing of exposed skin/eyes with water for 15+ minutes, followed by medical evaluation . Contaminated clothing must be removed and washed before reuse .
  • Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced hydrolysis .

Basic: Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, the methyl ester group typically appears as a singlet at δ 3.7–3.9 ppm, while aromatic protons resonate at δ 7.0–8.0 ppm depending on substituents .
  • Mass Spectrometry (HRMS): High-resolution MS validates molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragments, with accuracy within 2 ppm .
  • Collision Cross-Section (CCS) Analysis: Ion mobility spectrometry predicts CCS values (e.g., 150–162 Ų for [M+H]+ adducts) to distinguish stereoisomers or conformers .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound synthesis across different methodologies?

Methodological Answer:
Discrepancies often arise from:

  • Reagent Quality: Trace moisture in chlorosulfonyl reagents reduces yields via hydrolysis. Anhydrous solvents (e.g., molecular sieves in acetonitrile) mitigate this .
  • Reaction Monitoring: TLC or in-situ IR spectroscopy identifies incomplete reactions, enabling real-time adjustments to reaction time/temperature .
  • Byproduct Analysis: LC-MS or GC-MS detects side products (e.g., sulfonic acids from hydrolysis), guiding optimization of quenching steps (e.g., rapid dilution with cold water) .

Advanced: What strategies optimize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: The compound hydrolyzes rapidly in basic conditions (pH > 8) due to nucleophilic attack on the sulfonyl chloride. Buffered solutions (pH 4–6) in acetate or phosphate buffers extend shelf life .
  • Thermal Stability: Decomposition occurs above 40°C, releasing SO₂ and HCl. Storage at ≤4°C in amber vials minimizes thermal and photolytic degradation .
  • Salt Formation: Converting to hydrochloride salts improves stability and solubility in polar solvents (e.g., DMSO:H₂O mixtures), as demonstrated for structurally related sulfonamides .

Advanced: What computational modeling approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Density functional theory (B3LYP/6-311+G(d,p)) models the electrophilicity of the chlorosulfonyl group, predicting reaction sites with amines or alcohols. Activation energies correlate with experimental reaction rates .
  • Molecular Dynamics (MD): Simulations in explicit solvents (e.g., water or DMF) assess steric hindrance around the sulfonyl chloride, guiding solvent selection for SN2 reactions .
  • Retrosynthetic AI Tools: Platforms like Pistachio or Reaxys propose synthetic pathways by cross-referencing analogous reactions (e.g., ethyl 2-(chlorosulfonyl)acetate derivatives), prioritizing routes with >75% predicted yields .

Advanced: How does stereochemistry influence the biological activity of this compound derivatives?

Methodological Answer:

  • Chiral Resolution: HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers, revealing differences in bioactivity. For example, (R)-isomers of related sulfonamides show higher affinity for serine proteases .
  • Docking Studies: Molecular docking (AutoDock Vina) identifies enantiomer-specific interactions with targets like cyclooxygenase-2 (COX-2), where hydrogen bonding with Arg120 is stereosensitive .
  • In Vitro Assays: Enzymatic inhibition assays (e.g., trypsin or thrombin) validate computational predictions, with IC₅₀ values varying by 10–100x between enantiomers .

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